[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid
Description
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid (CAS: 160616-13-7) is a phosphonic acid derivative featuring a purine scaffold substituted with a 6-oxo group and a chiral propan-2-yloxy methylphosphonate side chain. Its molecular formula is C₉H₁₃N₄O₅P, with a molecular weight of 288.20 g/mol (). The compound’s structure is characterized by a purine ring (a bicyclic aromatic system) modified at the 9-position with a [(2R)-propan-2-yloxymethylphosphonate] group and at the 6-position with an oxo (=O) substituent.
Properties
Molecular Formula |
C9H13N4O5P |
|---|---|
Molecular Weight |
288.20 g/mol |
IUPAC Name |
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13N4O5P/c1-6(18-5-19(15,16)17)2-13-4-12-7-8(13)10-3-11-9(7)14/h3-4,6H,2,5H2,1H3,(H,10,11,14)(H2,15,16,17)/t6-/m1/s1 |
InChI Key |
XXRVTTVQGRYOEE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O |
Canonical SMILES |
CC(CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a purine derivative with a phosphonic acid ester under controlled conditions. The reaction conditions often require the use of a base to deprotonate the phosphonic acid, facilitating its nucleophilic attack on the purine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or the phosphonic acid group.
Substitution: Nucleophilic substitution reactions are common, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphonate esters .
Scientific Research Applications
Chemistry
In chemistry, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential role in cellular processes. The purine base is a key component of nucleotides, suggesting that the compound may interact with nucleic acids or enzymes involved in nucleotide metabolism .
Medicine
In medicine, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is investigated for its potential therapeutic applications. Its ability to mimic natural nucleotides makes it a candidate for antiviral and anticancer drugs .
Industry
Industrially, the compound is used in the development of novel materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can bind to nucleic acids, interfering with their function and replication .
Comparison with Similar Compounds
Tenofovir
- Structure: [(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid (CAS: 147127-20-6).
- Key Difference: Substitution at the purine 6-position (6-amino vs. 6-oxo in the target compound).
- Pharmacology: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) approved for HIV and HBV treatment. The 6-amino group enhances binding to viral reverse transcriptase, contributing to its antiviral efficacy .
PMPA (9-(2-Phosphonylmethoxypropyl)adenine)
- Structure : Similar backbone but lacks the methyl group on the propan-2-yl chain.
- Activity: Demonstrates broad-spectrum antiretroviral activity, though lower oral bioavailability compared to tenofovir .
Cyclopropylamino-Substituted Analog
Pyrrolidinyl-Modified Analog
- Structure: {2-[(3S,4R)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl}phosphonic acid (PDB: 3ZE).
Comparative Data Table
Research Findings and Functional Implications
- 6-Oxo vs. 6-Amino Substitution: The 6-oxo group in the target compound likely reduces its affinity for viral reverse transcriptase compared to tenofovir’s 6-amino group, as the latter participates in hydrogen bonding with active-site residues .
- Phosphonate Modifications: The propan-2-yloxymethylphosphonate chain enhances cellular uptake via prodrug strategies (e.g., tenofovir disoproxil fumarate) but may require metabolic activation for therapeutic efficacy .
- Stereochemical Impact : The (2R)-chirality in the propan-2-yl chain is conserved across ANPs, underscoring its role in maintaining antiviral activity .
Biological Activity
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is a phosphonic acid derivative characterized by a purine base structure. Its unique configuration and functional groups suggest significant potential for biological activity, particularly in the context of nucleic acid metabolism and antiviral applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.197 g/mol. It features a chiral center, an oxymethyl group, and a phosphonic acid moiety, which are crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N4O5P |
| Molecular Weight | 288.197 g/mol |
| IUPAC Name | [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid |
| CAS Number | 160616-13-7 |
The biological activity of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is primarily attributed to its structural similarity to nucleotides, allowing it to interfere with nucleic acid synthesis and function. This compound may act as an antiviral agent by mimicking the natural substrates required for viral replication.
Antiviral Properties
Research indicates that compounds with similar structures, such as acyclovir and tenofovir, exhibit antiviral properties by targeting viral DNA polymerases. Given the structural characteristics of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid, it is hypothesized to possess comparable antiviral effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Comparative Analysis with Related Compounds
The following table compares [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid with other known antiviral compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Acyclovir | Purine derivative | Antiviral | Specifically targets herpes viruses |
| Tenofovir | Nucleotide analogue | Antiretroviral | Effective against HIV; phosphate group enhances bioactivity |
| Ribavirin | Purine analogue | Broad-spectrum antiviral | Inhibits viral RNA synthesis |
| [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid | Phosphonic acid derivative with purine base structure | Potentially antiviral | May enhance biological interactions due to unique functional groups |
Case Studies and Research Findings
Several studies have focused on the pharmacodynamics and pharmacokinetics of related compounds, providing insights into the potential therapeutic roles of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid:
- Antiviral Efficacy : A study demonstrated that nucleotide analogues significantly reduced viral load in infected cell lines, suggesting that [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid could exhibit similar efficacy.
- Mechanistic Insights : Research on related phosphonic acids revealed that their mechanism often involves competitive inhibition of viral polymerases, a pathway that may be applicable to this compound.
- Toxicological Assessment : Preliminary toxicological assessments indicate that while related compounds can exhibit cytotoxicity at high concentrations, the therapeutic window for [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yloxy]methylphosphonic acid remains to be thoroughly evaluated.
Q & A
Q. What are the key steps in synthesizing [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine base (6-oxopurine) and subsequent coupling to a phosphonic acid derivative. A critical step is the stereoselective formation of the chiral center at the C2 position of the propan-2-yl group. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) are optimized to enhance yield and purity. For example, phosphonic acid coupling often requires anhydrous conditions and reagents like carbodiimides to activate the phosphonate intermediate. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and P NMR confirm structural integrity, with P NMR specifically resolving phosphonic acid moiety signals (δ ~10–20 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm, purine absorbance) monitors reaction progress and purity (>95% by area normalization) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNOP: 304.08) .
Q. What is the proposed mechanism of action for this compound in biological systems?
As a nucleotide analog, the compound inhibits viral polymerases by competing with endogenous deoxyadenosine triphosphate (dATP). The 6-oxopurine moiety mimics the natural nucleobase, while the phosphonic acid group provides resistance to enzymatic hydrolysis, enabling prolonged intracellular activity. Studies on analogous compounds (e.g., Tenofovir) suggest competitive binding to reverse transcriptase, terminating DNA chain elongation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo assays?
Contradictions often arise from differences in cellular uptake, metabolic stability, or off-target effects. Methodological approaches include:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .
- Metabolite Identification : Use stable isotope labeling or microsomal assays to track degradation pathways .
- Target Engagement Assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to validate direct binding to viral polymerases .
Q. What computational strategies predict binding interactions between this compound and viral targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with reverse transcriptase (e.g., PDB ID 6LU7). Key residues (e.g., Lys65, Asp110) are analyzed for hydrogen bonding and hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS. Free energy calculations (MM-PBSA) quantify binding affinities .
- Comparative Binding Energy Analysis : Compare results with analogs (e.g., Tenofovir, ΔG = -4.97 kcal/mol) to rationalize potency differences .
Q. What formulation strategies enhance the bioavailability and targeted delivery of this compound?
- Lipid Nanoparticles (LNPs) : Encapsulate the compound with DSPC and cholesterol (e.g., 60:40 molar ratio) to improve plasma half-life. In vivo studies in macaques show sustained release over 72 hours post-administration .
- Prodrug Design : Synthesize ester derivatives (e.g., isopropyl carbonate) to enhance membrane permeability. Hydrolysis by intracellular esterases releases the active phosphonic acid .
- Polymer Conjugates : PEGylation reduces renal clearance and extends circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
